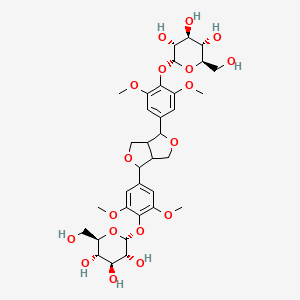

Eleutheroside D

Description

Properties

CAS No. |

79484-75-6 |

|---|---|

Molecular Formula |

C34H46O18 |

Molecular Weight |

742.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29-,30-,33+,34+/m1/s1 |

InChI Key |

FFDULTAFAQRACT-LHJOJEKWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

melting_point |

269 - 270 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Eleutheroside D in Eleutherococcus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., commonly known as Siberian ginseng, is a medicinal plant renowned for its adaptogenic properties, which enhance resistance to stress and boost endurance.[1][2] The pharmacological activities of E. senticosus are attributed to a diverse group of secondary metabolites, prominently featuring the eleutherosides.[2][3] These compounds are structurally varied and include triterpenoid saponins and phenylpropanoid derivatives.[1][4]

Among the most significant phenylpropanoids are Eleutheroside D and Eleutheroside E, which are considered primary bioactive components.[4] this compound is a lignan, chemically identified as a dimer of sinapyl alcohol glucoside, and exists as an optical isomer of Eleutheroside E.[5][6] Its anti-inflammatory and hypoglycemic activities make it a compound of significant interest for therapeutic research.[5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route in higher plants for the production of thousands of secondary metabolites, including lignans, flavonoids, and lignin.[7] The pathway originates with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce monolignols, which are the building blocks for lignans like this compound.

The core pathway can be outlined as follows:

-

Initiation from L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[7]

-

Hydroxylation Steps: Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequent enzymatic steps involving hydroxylases and O-methyltransferases (OMTs), such as Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid O-methyltransferase (COMT) , lead to the formation of ferulic acid and ultimately sinapic acid.[7]

-

Activation and Reduction: Sinapic acid is activated to its CoA-thioester, which is then reduced in a two-step reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield sinapyl aldehyde and then sinapyl alcohol, respectively.[7]

-

Glucosylation: The monolignol sinapyl alcohol undergoes glucosylation, where a glucose molecule is attached, to form syringin, which is also known as Eleutheroside B.[7][8]

-

Oxidative Dimerization: The final step involves the oxidative coupling of two sinapyl alcohol glucoside (Eleutheroside B) molecules to form the lignan structure. This dimerization results in the formation of this compound and its stereoisomer, Eleutheroside E.[6][8]

Regulation of Eleutheroside Biosynthesis

The synthesis of secondary metabolites like eleutherosides is tightly regulated by a complex network of factors, including developmental cues and environmental stresses. While the specific signaling pathways controlling this compound are still under investigation, studies on related compounds in Eleutherococcus provide significant insights.

Transcriptomic analyses have identified several differentially expressed genes (DEGs) in the phenylpropanoid pathway, suggesting transcriptional regulation is a key control point.[7] Transcription factors, such as MYB and NAC family members, are known to play crucial roles in modulating the expression of biosynthetic genes in response to stimuli like drought stress.[7][9] Furthermore, epigenetic mechanisms, particularly DNA methylation, have been shown to influence the expression of key enzyme-coding genes for saponin synthesis in E. senticosus.[10] DNA demethylation of promoter regions can allow transcription factors to bind, thereby upregulating gene expression and leading to increased metabolite accumulation.[9][10]

Quantitative Data on Eleutheroside Content

Quantitative analysis of eleutherosides is critical for the standardization of herbal products and for research into their biosynthesis. The concentration of these compounds can vary significantly based on the plant part, geographical origin, and extraction method. Below is a summary of reported quantitative data for this compound and related compounds.

| Compound | Plant Material / Condition | Method | Reported Content / Yield | Reference |

| Eleutheroside B & E (Total) | Dried Root/Rhizome | Ph. Eur. Standard | ≥ 0.08% of dry weight | [1][11] |

| Eleutheroside B (Syringin) | Roots and Rhizomes | UAE with Tea Saponin | 1.06 ± 0.04 mg/g | [12] |

| Eleutheroside E | Roots and Rhizomes | UAE with Tea Saponin | 2.65 ± 0.12 mg/g | [12] |

| Eleutheroside E | Crude Extract (A. senticosus) | HPLC | 0.59% (5.9 mg/g) | [13] |

| Eleutheroside B (Syringin) | Crude Extract (A. senticosus) | HPLC | 0.04% (0.4 mg/g) | [13] |

| Eleutheroside E | Somatic Embryos (24°C) | HPLC | ~0.15 mg/g dry weight | [14] |

| Eleutheroside E | Somatic Embryos (12°C) | HPLC | ~0.25 mg/g dry weight | [14] |

Table 1: Summary of Quantitative Data for Key Eleutherosides in E. senticosus.

Key Experimental Protocols

Protocol: Extraction and Quantification of Eleutherosides

This protocol describes a general method for the extraction and quantification of Eleutherosides D, E, and B from E. senticosus plant material using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

-

Air-dry and grind the root or rhizome material into a fine powder.

-

Accurately weigh 0.5 g of the powder and place it into a 100 mL Erlenmeyer flask.[12]

-

Add 10 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[12][15]

-

Perform ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., 50°C) for 40-60 minutes.[12] Alternatively, macerate with sonication for three 15-minute cycles.[16]

-

After extraction, centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[13]

2. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength between 210-280 nm.

-

Quantification: Prepare a standard curve using certified reference standards of this compound, E, and B. Calculate the concentration in the sample by comparing peak areas to the standard curve.

Protocol: Integrated Metabolomic and Transcriptomic Analysis

To identify candidate genes involved in the this compound pathway, an integrated multi-omics approach is highly effective. This workflow combines metabolomic and transcriptomic data to correlate gene expression with metabolite accumulation.[7]

1. Plant Material Collection: Collect samples from high- and low-eleutheroside producing E. senticosus plants for comparison.[7] 2. Metabolite Profiling:

-

Extract metabolites from ground tissue using a methanol/water solvent.

-

Analyze extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).[17]

-

Identify differentially accumulated metabolites (DAMs) between the high and low content groups. 3. Transcriptome Sequencing (RNA-Seq):

-

Extract total RNA from the same tissues.

-

Construct cDNA libraries and perform high-throughput sequencing.

-

Assemble the transcriptome and annotate the unigenes.

-

Identify differentially expressed genes (DEGs) related to the phenylpropanoid pathway. 4. Correlation Analysis:

-

Perform a Pearson correlation analysis to link the expression levels of DEGs with the accumulation levels of DAMs.[7]

-

This analysis helps identify candidate genes that are strongly associated with the biosynthesis of target eleutherosides. 5. Validation:

-

Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).[7]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Eleutherococcus senticosus is rooted in the well-characterized phenylpropanoid pathway, culminating in the dimerization of its precursor, Eleutheroside B. While the general steps are understood, the specific enzymes, dirigent proteins, and regulatory factors that control the final stereospecific coupling to form this compound over its isomer remain areas for future investigation. The application of integrated omics approaches has been pivotal in identifying candidate genes, but functional characterization through enzyme assays and genetic engineering is required for definitive confirmation.[7] A deeper understanding of this pathway will not only advance plant biochemistry but also open avenues for metabolic engineering and biotechnological production of this valuable pharmacologically active compound.[1][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The traditional uses, secondary metabolites, and pharmacology of Eleutherococcus species | Semantic Scholar [semanticscholar.org]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eleutheroside - Wikipedia [en.wikipedia.org]

- 9. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus [ouci.dntb.gov.ua]

- 10. Identification of Eleutherococcus senticosus NAC transcription factors and their mechanisms in mediating DNA methylation of EsFPS, EsSS, and EsSE promoters to regulate saponin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]

- 16. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biotechnological production of eleutherosides: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Eleutheroside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside D (Ele-D), a prominent bioactive lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus (Siberian ginseng), has garnered significant attention within the scientific community for its potential therapeutic applications. As a dimer of sinapyl alcohol glucoside, its complex structure presents unique challenges and opportunities in chemical synthesis and purification. This technical guide provides a comprehensive overview of the current methodologies for synthesizing and purifying Ele-D, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors. The document also delves into the known biological signaling pathways of Ele-D, providing a foundation for understanding its mechanism of action.

Chemical Synthesis of this compound

The total synthesis of this compound is a complex process that, to date, has not been fully elucidated in a single, streamlined protocol in publicly available literature. However, a plausible synthetic strategy can be devised based on the established synthesis of its monomeric precursor, syringin (Eleutheroside B), followed by a biomimetic oxidative dimerization to form the characteristic furofuran lignan core of this compound.

Part 1: Synthesis of Syringin (Eleutheroside B)

The synthesis of syringin serves as the foundational stage for obtaining the necessary sinapyl alcohol glucoside monomer. Several synthetic routes have been reported, with a common approach involving the following key steps:

Experimental Protocol: Synthesis of Syringin

-

Protection of Syringaldehyde: Commercially available syringaldehyde is first protected to prevent unwanted side reactions. This is typically achieved by acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base like pyridine.

-

Wittig Reaction: The protected syringaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenyl side chain.

-

Glycosylation: The resulting aglycone is glycosylated using a protected glucose donor, such as acetobromoglucose, under Koenigs-Knorr conditions or using other modern glycosylation methods. This step is crucial for introducing the glucose moiety.

-

Deprotection: Finally, all protecting groups are removed to yield syringin. This typically involves deacetylation under basic conditions.

| Step | Reagents and Conditions | Typical Yield (%) |

| Protection | Syringaldehyde, Acetic Anhydride, Pyridine | >95 |

| Wittig Reaction | Protected Syringaldehyde, (Carbethoxymethyl)triphenylphosphonium bromide, Base (e.g., NaH) | 70-80 |

| Reduction of Ester | Product from Wittig, LiAlH4, Dry THF | 85-95 |

| Glycosylation | Aglycone, Acetobromoglucose, Silver Carbonate or other promoter, Dichloromethane | 50-70 |

| Deprotection | Glycosylated intermediate, Sodium methoxide in methanol | >90 |

Part 2: Biomimetic Oxidative Dimerization to this compound

Theoretical Experimental Protocol: Dimerization of Syringin

-

Enzymatic Approach: This method aims to mimic the natural biosynthetic pathway.

-

Catalyst: Laccase or a peroxidase/H₂O₂ system. Dirigent proteins (DIRs) are known to control the stereoselectivity of such couplings in plants.[1][2]

-

Reaction Conditions: Syringin is dissolved in a suitable buffer solution (e.g., phosphate or acetate buffer, pH 4-6). The oxidase and, if necessary, a mediator are added, and the reaction is stirred in the presence of oxygen (for laccase) or with the slow addition of hydrogen peroxide (for peroxidase).

-

Stereoselectivity: The use of specific dirigent proteins would be necessary to achieve the desired stereochemistry of this compound.[2] Without them, a mixture of stereoisomers, including Eleutheroside E (an optical isomer of this compound), is likely to be formed.[3]

-

-

Chemical Oxidation Approach: This method employs chemical oxidants to initiate the radical coupling.

-

Oxidizing Agent: One-electron oxidants such as ferric chloride (FeCl₃), manganese(III) acetate, or copper(II) salts can be used.

-

Reaction Conditions: Syringin is dissolved in an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture with water). The oxidant is added, and the reaction is stirred at room temperature or with gentle heating.

-

Challenges: Controlling the regioselectivity and stereoselectivity of the coupling is a significant challenge with this method, often leading to a complex mixture of products.

-

Logical Workflow for this compound Synthesis

References

- 1. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Eleutheroside D: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside D, a prominent bioactive lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus (Siberian Ginseng), has garnered significant interest within the scientific community. As an optical isomer of the extensively studied Eleutheroside E, this compound is considered one of the most pharmacologically active constituents of this renowned adaptogenic herb.[1] This technical guide provides an in-depth exploration of the molecular structure and absolute stereochemistry of this compound. It summarizes key physicochemical properties and outlines the methodologies for its isolation and characterization. Furthermore, this document delves into its known biological activities, offering insights into its potential therapeutic applications.

Molecular Structure and Stereochemistry

This compound is a complex molecule characterized by a central furofuran lignan core, symmetrically substituted with two sinapyl alcohol moieties, each of which is glycosidically linked to a glucose unit.

1.1. Systematic Name and Molecular Formula

The unequivocal structure of this compound is defined by its IUPAC name: (2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]

The corresponding molecular formula is C₃₄H₄₆O₁₈ .[2]

1.2. Stereochemical Configuration

The stereochemistry of this compound is critical to its biological function and its distinction from its diastereomer, Eleutheroside E. The absolute configurations of the chiral centers in the glucose units and the furofuran ring are explicitly defined in its IUPAC name. The furofuran ring possesses a meso configuration.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its extraction, purification, formulation, and pharmacokinetic profiling. The available quantitative data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 742.7 g/mol | PubChem[2] |

| Molecular Formula | C₃₄H₄₆O₁₈ | PubChem[2] |

| XLogP3 | -1.4 | PubChem[2] |

| Polar Surface Area | 254 Ų | PubChem[2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | ChemFaces |

Experimental Protocols

3.1. Isolation and Purification of this compound

This compound is naturally present in the roots and rhizomes of Eleutherococcus senticosus. The general workflow for its isolation and purification involves the following steps:

Methodology Detail:

-

Extraction: The dried and powdered plant material is typically extracted with 70% ethanol under reflux conditions. This is followed by filtration and concentration of the filtrate under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with water to remove impurities, and the eleutherosides are subsequently eluted with a gradient of ethanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

3.2. Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

Note: To date, there is no publicly available X-ray crystallographic data for this compound to definitively confirm its three-dimensional structure in the solid state.

Biological Activity and Potential Signaling Pathways

This compound is reported to possess significant anti-inflammatory and hypoglycemic properties.[3][4] While the precise molecular mechanisms of this compound are still under investigation, studies on its isomer, Eleutheroside E, and other related eleutherosides provide valuable insights into its potential modes of action.

4.1. Anti-inflammatory Activity

Preclinical studies suggest that eleutherosides exert their anti-inflammatory effects by modulating the production of inflammatory mediators. It is hypothesized that this compound may influence key inflammatory signaling pathways.

4.2. Hypoglycemic Activity

This compound is also recognized for its potential in managing hyperglycemia. The proposed mechanisms, largely inferred from studies on Eleutheroside E and other constituents of E. senticosus, involve the enhancement of insulin sensitivity and glucose uptake in peripheral tissues.

Conclusion and Future Directions

This compound stands out as a pivotal bioactive compound from Eleutherococcus senticosus with a well-defined molecular structure and stereochemistry. Its reported anti-inflammatory and hypoglycemic activities warrant further investigation to elucidate its precise mechanisms of action and to differentiate its pharmacological profile from that of its isomer, Eleutheroside E. Future research should prioritize obtaining comprehensive experimental data, including specific optical rotation and detailed NMR assignments, to facilitate its development as a potential therapeutic agent. Moreover, in-depth studies into its interaction with cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential for the management of inflammatory and metabolic disorders.

References

Eleutheroside D: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside D, a lignan glycoside also known as Liriodendrin, is a constituent of Acanthopanax senticosus (Siberian ginseng). While extensive research has focused on other eleutherosides, emerging evidence suggests that this compound possesses anti-inflammatory properties. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action in inflammatory pathways, drawing from studies on Liriodendrin and its aglycone, syringaresinol. The information is presented to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory mechanism of this compound appears to be centered on the downregulation of key signaling pathways that orchestrate the inflammatory response. The available data points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central node of its action.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription for a multitude of pro-inflammatory mediators. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound (as Liriodendrin) has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is thought to occur through the suppression of IκB phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]

Downregulation of Pro-inflammatory Cytokines and Mediators

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and enzymes. Studies on Liriodendrin have demonstrated its ability to decrease the levels of key inflammatory mediators.

| Inflammatory Mediator | Effect of Liriodendrin (this compound) | Experimental Model | Reference |

| TNF-α | Decreased mRNA levels | Mouse model of radiation enteritis | [1] |

| IL-6 | Decreased mRNA levels | Mouse model of radiation enteritis | [1] |

| Nitric Oxide (NO) | Potent inhibition of LPS-induced production by its hydrolysate, syringaresinol | Macrophage cell line | [2] |

| Prostaglandin E2 (PGE2) | Potent inhibition of LPS-induced production by its hydrolysate, syringaresinol | Macrophage cell line | [2] |

In vivo, the oral administration of Liriodendrin has been shown to exert anti-inflammatory effects, which are attributed to its biotransformation to syringaresinol.[2] Syringaresinol demonstrates a more potent inhibition of pro-inflammatory markers compared to Liriodendrin itself.[2]

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before LPS stimulation.

-

Assays:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokine Measurement (TNF-α, IL-6): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To assess the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and MAPK pathway (e.g., p38, ERK, JNK). Cells are lysed after treatment, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

In Vivo Anti-inflammatory Models

-

Animal Model: Male BALB/c mice or Sprague-Dawley rats.

-

Induction of Inflammation:

-

Carrageenan-induced paw edema: Subplantar injection of carrageenan into the paw to induce acute local inflammation.

-

Acetic acid-induced vascular permeability: Intraperitoneal injection of acetic acid to induce an increase in vascular permeability.

-

-

Treatment: Oral administration of this compound at various doses (e.g., 5 and 10 mg/kg) prior to the induction of inflammation.

-

Outcome Measures:

-

Paw volume: Measured using a plethysmometer at different time points after carrageenan injection.

-

Vascular permeability: Quantified by measuring the amount of Evans blue dye extravasated into the peritoneal cavity.

-

Future Directions

The current understanding of this compound's anti-inflammatory mechanisms is still in its early stages. Future research should focus on:

-

Directly investigating this compound: Conducting comprehensive studies specifically on this compound to confirm the effects observed with Liriodendrin.

-

Elucidating the role of syringaresinol: Further exploring the in vivo metabolism of this compound to syringaresinol and the specific mechanisms of action of this metabolite.

-

Exploring other inflammatory pathways: Investigating the potential effects of this compound on other key inflammatory pathways such as the MAPK, JAK-STAT, and NLRP3 inflammasome pathways.

-

Quantitative dose-response studies: Establishing clear dose-dependent effects of this compound on various inflammatory markers.

Conclusion

This compound, also known as Liriodendrin, demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokine production. Its in vivo efficacy appears to be linked to its metabolite, syringaresinol. While more research is needed to fully elucidate its mechanisms of action, this compound represents a potential candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound.

References

The Pharmacological Landscape of Eleutheroside D: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside D is a lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus, commonly known as Siberian ginseng. As a member of the eleutheroside family of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current understanding of the pharmacological properties of this compound, with a focus on its core mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. While research on this compound is ongoing, this guide synthesizes the available preclinical data and outlines the experimental methodologies used to investigate its effects.

Pharmacological Properties

This compound has been reported to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] The primary mechanisms underlying these effects are believed to involve the modulation of key signaling pathways and the regulation of inflammatory and apoptotic processes.

Anti-inflammatory Activity

Preclinical studies suggest that eleutherosides, as a group, exert anti-inflammatory effects by modulating the production of inflammatory mediators.[3][4][5] While specific quantitative data for this compound is limited, studies on related eleutherosides, such as Eleutheroside B and E, have shown inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The proposed mechanism involves the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[6][7][8]

Table 1: Anti-inflammatory and Antioxidant Effects of Eleutherosides (B and E)

| Compound | Model | Parameter Measured | Key Findings | Reference |

| Eleutheroside B | Rat high altitude cerebral edema model | IL-1β, IL-6, TNF-α levels in brain tissue | Significant decrease in cytokine levels after treatment. | [6][7] |

| Eleutheroside E | D-galactose-induced senescence in human skin fibroblasts | Superoxide Dismutase (SOD) activity | Dose-dependently increased SOD activity. | [9] |

| Eleutheroside E | D-galactose-induced senescence in human skin fibroblasts | Malondialdehyde (MDA) levels | Dose-dependently decreased MDA levels. | [9] |

Neuroprotective Effects

The neuroprotective potential of eleutherosides has been investigated in various in vitro and in vivo models.[8][10] Studies on Eleutheroside B have indicated a protective role against neuronal damage by mitigating oxidative stress and neuroinflammation.[6][7] The mechanism is linked to the inhibition of the JAK2/STAT3 signaling pathway.[6][7] While direct evidence for this compound is still emerging, the structural similarity to other neuroprotective eleutherosides suggests it may share similar mechanisms.

Anti-cancer Activity

Several studies have explored the anti-cancer properties of extracts from Eleutherococcus senticosus, which contain this compound.[11] However, specific IC50 values for purified this compound against various cancer cell lines are not consistently reported in publicly available literature. Research on extracts has indicated cytotoxic effects against leukemic and other cancer cell lines, but these effects cannot be solely attributed to this compound.[11][12]

Signaling Pathways

The pharmacological effects of eleutherosides are often attributed to their ability to modulate intracellular signaling cascades. Based on studies of related compounds, the following pathways are of significant interest for understanding the mechanism of action of this compound.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, growth, and proliferation.[9][13] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Studies on Eleutheroside E have shown that it can attenuate the hyperactivation of the PI3K/AKT pathway, suggesting a potential mechanism for its therapeutic effects.[9][13]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and plays a key role in inflammation and immunity.[6][7] Inhibition of this pathway has been identified as a mechanism for the anti-inflammatory and neuroprotective effects of Eleutheroside B.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the pharmacological properties of natural compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

Workflow:

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls).

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.[19][20][21][22][23]

Workflow:

Protocol:

-

Sample Preparation: Lyse cells treated with this compound and control samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence Staining for NF-κB Nuclear Translocation

Immunofluorescence is used to visualize the subcellular localization of proteins, such as the translocation of NF-κB from the cytoplasm to the nucleus upon activation.[24][25][26][27][28]

Workflow:

Protocol:

-

Cell Culture: Grow cells on glass coverslips and treat with an inflammatory stimulus (e.g., LPS) with or without this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS containing BSA and/or normal serum).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with a fluorescent dye like DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the nuclear translocation of NF-κB.

Conclusion and Future Directions

This compound, a constituent of Eleutherococcus senticosus, shows promise as a pharmacologically active compound with potential anti-inflammatory, neuroprotective, and anti-cancer properties. However, the current body of research is largely focused on the broader effects of E. senticosus extracts or other more abundant eleutherosides. There is a clear need for more focused research on purified this compound to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy.

Future research should prioritize:

-

Quantitative in vitro and in vivo studies to determine the precise dose-dependent effects of this compound on various disease models.

-

Head-to-head comparisons with other eleutherosides to understand the structure-activity relationships within this class of compounds.

-

In-depth mechanistic studies to confirm the modulation of signaling pathways like PI3K/AKT and JAK/STAT by this compound.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

A more thorough understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent. This guide serves as a foundational resource to direct and inspire such future investigations.

References

- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 3. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vitabase.com [vitabase.com]

- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]

- 8. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]

- 11. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciprofiles.com [sciprofiles.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 4.5. NF-κB Immunohistochemistry and Immunofluorescence [bio-protocol.org]

- 25. pubcompare.ai [pubcompare.ai]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Hypoglycemic Potential of Eleutherosides in Diabetic Models: A Technical Overview

A Note on Eleutheroside D: Extensive literature review indicates a notable scarcity of specific in vivo studies focusing on the hypoglycemic effects of isolated this compound in diabetic models. While this compound is recognized as an active lignan from Eleutherococcus senticosus with purported hypoglycemic activities, the current body of scientific research does not provide sufficient quantitative data or detailed experimental protocols to construct an in-depth guide on its specific effects.[1]

Therefore, this technical guide will focus on the well-documented hypoglycemic effects of its closely related and extensively studied isomers and co-constituents from the same plant: Eleutheroside E and Eleutheroside B (Syringin) . The data and methodologies presented herein are derived from studies on these compounds and serve as a robust proxy for understanding the potential anti-diabetic mechanisms of eleutherosides.

Introduction to Eleutherosides and Diabetes

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant whose extracts have been traditionally used to combat fatigue and stress.[2] Modern research has identified a group of active compounds known as eleutherosides, which are believed to be responsible for many of its pharmacological effects.[3] Among these, certain eleutherosides have demonstrated significant potential in the management of diabetes mellitus by improving glucose metabolism and insulin sensitivity.[3][4] This document synthesizes the key findings from preclinical in vivo studies on Eleutheroside E and Eleutheroside B in established diabetic animal models.

Quantitative Data from In Vivo Diabetic Models

The following tables summarize the key quantitative outcomes from a pivotal study on Eleutheroside E in a type 2 diabetic mouse model (db/db mice).[5]

Table 1: Effects of Eleutheroside E on Metabolic Parameters in db/db Mice

| Parameter | Diabetic Control (DM) | Eleutheroside E (EE) Group (0.003% of diet) | % Change vs. DM |

| Fasting Blood Glucose (mg/dL) | 480.3 ± 25.7 | 350.1 ± 30.2 | ↓ 27.1% |

| Fasting Serum Insulin (ng/mL) | 4.5 ± 0.8 | 2.1 ± 0.3 | ↓ 53.3% |

| HOMA-IR | 125.1 ± 22.5 | 42.1 ± 6.8* | ↓ 66.3% |

*P < 0.05 when compared to the DM group. Data adapted from Ahn et al., 2013.[5]

Table 2: Effects of Eleutheroside E on Oral Glucose Tolerance Test (OGTT) in db/db Mice

| Time Point | Diabetic Control (DM) - Blood Glucose (mg/dL) | Eleutheroside E (EE) Group - Blood Glucose (mg/dL) |

| 0 min | ~450 | ~350 |

| 30 min | ~600 | ~500 |

| 60 min | ~650 | ~550 |

| 120 min | ~550 | ~450 |

*P < 0.05 when compared to the DM group at corresponding time points. Approximate values extrapolated from graphical data in Ahn et al., 2013.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies investigating Eleutheroside E and B.

Animal Model and Treatment (Eleutheroside E)

-

Animal Model: Five-week-old male db/db mice, a genetic model of type 2 diabetes and metabolic syndrome, were used.[5]

-

Acclimation: Mice were acclimated for one week prior to the commencement of the study.[5]

-

Dietary Intervention: The mice were divided into groups and fed specific diets for 5 weeks:[5]

-

Control Group (DM): AIN-76 based diet.

-

Eleutheroside E Group (EE): AIN-76 based diet containing 0.003% Eleutheroside E.

-

-

Monitoring: Body weight and 4-hour fasting blood glucose levels were monitored on a weekly basis.[5]

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice were fasted for 4 hours.[5]

-

Glucose Administration: D-glucose was administered intraperitoneally at a dose of 2 g/kg of body weight.[5]

-

Blood Sampling: Blood was collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.[5]

Insulin Tolerance Test (IPITT)

-

Fasting: Mice were fasted for 4 hours.[5]

-

Insulin Administration: Human insulin was administered intraperitoneally at a dose of 1.2 IU/kg of body weight.[5]

-

Blood Sampling: Blood glucose was measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after insulin injection.[5]

Streptozotocin (STZ)-Induced Diabetic Rat Model (for Eleutheroside B/Syringin studies)

-

Animal Model: Wistar rats are commonly used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal or intravenous injection of Streptozotocin (STZ), a chemical toxic to pancreatic β-cells. A common dose for rats is 60 mg/kg.[6]

-

Confirmation of Diabetes: Hyperglycemia is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels.

-

Treatment: Following confirmation of diabetes, animals are treated with the test compound (e.g., Syringin/Eleutheroside B) via oral gavage or injection for a specified period.[6]

Signaling Pathways and Mechanisms of Action

Eleutherosides exert their hypoglycemic effects through multiple mechanisms, primarily by enhancing insulin signaling and modulating hepatic glucose metabolism.

Enhancement of Insulin Signaling

Eleutheroside E has been shown to improve insulin sensitivity.[7] The proposed mechanism involves the potentiation of the insulin signaling cascade in peripheral tissues like muscle and fat. This leads to increased glucose uptake from the bloodstream.[5]

Regulation of Hepatic Glucose Metabolism

Studies on Eleutheroside E indicate that it helps control blood glucose by regulating key enzymes in the liver. It upregulates glycolysis (glucose breakdown for energy) and downregulates gluconeogenesis (glucose synthesis).[7]

Experimental Workflow Visualization

The logical flow of an in vivo study to assess hypoglycemic effects can be visualized as follows.

Conclusion

While direct, comprehensive in vivo data on this compound is currently lacking in published literature, the evidence from closely related compounds like Eleutheroside E and Eleutheroside B is compelling. These eleutherosides demonstrate significant hypoglycemic and anti-diabetic effects in preclinical models. Their mechanisms of action, which include enhancing insulin signaling and favorably modulating hepatic glucose metabolism, highlight them as promising candidates for further investigation in the development of novel therapeutics for diabetes. Future research should aim to isolate and evaluate the in vivo efficacy and specific molecular targets of this compound to fully characterize the anti-diabetic potential of the entire class of eleutheroside compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoglycemic effect of syringin from Eleutherococcus senticosus in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleutheroside D and Cellular Receptors: A Technical Overview of Potential Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside D (Ele-D), a prominent lignan glycoside isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and hypoglycemic effects.[1] Despite its classification as one of the most pharmacologically active eleutherosides alongside its optical isomer Eleutheroside E (Ele-E), direct evidence detailing its specific interactions with cellular receptors remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of eleutheroside interactions with cellular signaling pathways, drawing primarily from studies on the closely related and more extensively researched Ele-E and Eleutheroside B (Ele-B). This information serves as a foundational resource for researchers investigating the mechanism of action of Ele-D, offering insights into potential receptor targets and downstream signaling cascades.

Introduction to this compound

This compound is chemically a dimer of sinapyl alcohol glucoside and an optical isomer of Eleutheroside E.[2] Eleutherosides are a diverse group of compounds that are considered the main active constituents of Eleutherococcus senticosus, a plant with a long history of use in traditional medicine as an adaptogen.[3][4] While the bioactivity of the whole extract is attributed to the synergistic action of its various components, individual eleutherosides have been shown to possess distinct pharmacological properties. This guide focuses on the potential molecular interactions of Ele-D at the cellular level, a critical aspect for understanding its therapeutic potential and for the development of novel drug candidates.

Putative Cellular Receptor Interactions and Signaling Pathways

PI3K/AKT Signaling Pathway

Studies on Eleutheroside E have demonstrated its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In human skin fibroblasts, Eleutheroside E has been shown to attenuate senescence by downregulating the phosphorylation of PI3K and AKT.[5] Furthermore, molecular docking studies have predicted a strong binding affinity of Ele-E to key proteins in this pathway, including AKT1 and PI3Kγ.[5][6] Given the structural similarity between Ele-D and Ele-E, it is plausible that Ele-D may exert similar effects on the PI3K/AKT pathway.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Eleutheroside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside D is a bioactive lignan found within the medicinal plant Eleutherococcus senticosus, commonly known as Siberian ginseng.[1][2] As an optical isomer of Eleutheroside E, it is considered one of the principal pharmacologically active constituents of this well-regarded adaptogenic herb.[2] this compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and hypoglycemic properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the potential signaling pathways underlying its biological activities. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are described in detail.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., which is also known by its synonym Acanthopanax senticosus (Rupr. & Maxim.) Harms.[3] This hardy, woody shrub belongs to the Araliaceae family and is native to Northeastern Asia, including regions of China, Japan, Korea, and Russia.[4]

The bioactive compounds in E. senticosus, including this compound, are distributed throughout the plant, but are found in the highest concentrations in the rhizomes and roots.[3][5] These underground parts are the most commonly utilized portions of the plant for medicinal preparations and for the extraction of eleutherosides.[3][6] The European Pharmacopoeia specifies the use of the rhizome with roots for standardized extracts.[3]

Quantitative Content of Eleutherosides in Eleutherococcus senticosus

While specific quantitative data for this compound is not widely reported in publicly available literature, data for the more extensively studied Eleutherosides B and E, as well as total eleutheroside content, provide a valuable benchmark for the potential yield of this compound. The concentration of these compounds can vary depending on the geographical origin of the plant, cultivation methods, and the specific plant part being analyzed.

| Plant Part | Compound(s) | Reported Content (mg/g of dry weight, unless otherwise noted) | Reference(s) |

| Roots and Rhizome | Sum of Eleutheroside B and E | Minimum of 0.8 mg/g (0.08%) | [3][6][7] |

| Fruits (Ethanol Extract) | Eleutheroside B | 0.356 mg/g of extract | [8] |

| Fruits (Ethanol Extract) | Eleutheroside E | 0.298 mg/g of extract | [8] |

| Fruits | Eleutheroside B | 0.66 mg/g | [8] |

| Fruits | Eleutheroside E | 0.74 mg/g | [8] |

| Somatic Embryo Cultures | Eleutheroside B | Up to 2330 µg/L of medium | [9] |

| Somatic Embryo Cultures | Eleutheroside E | Varies with culture conditions | [9] |

Isolation and Purification of this compound

The isolation of this compound from E. senticosus involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic purification steps. The following protocols are representative methodologies based on established techniques for the isolation of eleutherosides.

Experimental Workflow for this compound Isolation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Eleutherococcus senticosus: Studies and effects [scirp.org]

- 6. Eleuthero Root and Rhizome [doi.usp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Eleutheroside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eleutheroside D, a bioactive lignan found in Eleutherococcus senticosus. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition. Furthermore, a putative signaling pathway associated with the biological activity of related eleutherosides is illustrated to provide context for further research.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through NMR and MS techniques. The following sections summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR spectral data for this compound, also known as (+)-syringaresinol-4-O-β-D-glucoside, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (syringaresinol-β-D-glucoside) in CD₃OD [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.65 | s | |

| H-7 | 4.77 | d | 4.6 |

| H-8 | 3.14 | m | |

| H-9a | 3.91 | m | |

| H-9b | 4.28 | m | |

| H-2', H-6' | 6.65 | s | |

| H-7' | 4.72 | d | 4.5 |

| H-8' | 3.14 | m | |

| H-9'a | 3.91 | m | |

| H-9'b | 4.28 | m | |

| OCH₃ | 3.86 | s | |

| OCH₃' | 3.84 | s | |

| H-1'' | 4.85 | d | 7.5 |

| H-2'' | 3.47 | m | |

| H-3'' | 3.40 | m | |

| H-4'' | 3.40 | m | |

| H-5'' | 3.20 | m | |

| H-6''a | 3.76 | m | |

| H-6''b | 3.65 | dd | 12.0, 5.2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (syringaresinol-β-D-glucoside) in CD₃OD (100 MHz) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 139.62 |

| C-2, C-6 | 104.96 |

| C-3, C-5 | 154.49 |

| C-4 | 135.72 |

| C-7 | 87.26 |

| C-8 | 55.57 |

| C-9 | 72.93 |

| OCH₃ | 56.90 |

| C-1' | 133.17 |

| C-2', C-6' | 104.66 |

| C-3', C-5' | 149.44 |

| C-4' | 136.35 |

| C-7' | 87.65 |

| C-8' | 55.78 |

| C-9' | 72.99 |

| OCH₃' | 57.16 |

| C-1'' | 105.43 |

| C-2'' | 75.78 |

| C-3'' | 77.90 |

| C-4'' | 71.43 |

| C-5'' | 78.40 |

| C-6'' | 62.67 |

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of eleutherosides, which are applicable to the study of this compound.

NMR Spectroscopy Protocol

The NMR spectra for syringaresinol-β-D-glucoside were recorded on a 100 MHz instrument using deuterated methanol (CD₃OD) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Eleutheroside Analysis

A common approach for the analysis of eleutherosides involves Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%), is often employed.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, which can be operated in both positive and negative ion modes. The mass analyzer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole, is used to acquire full scan mass spectra and product ion spectra (MS/MS) for fragmentation analysis.

Signaling Pathway

This compound is an optical isomer of Eleutheroside E. While specific signaling pathways for this compound are not extensively documented, research on Eleutheroside E provides valuable insights into the potential mechanisms of action for this class of compounds. Eleutheroside E has been shown to be involved in pathways related to inflammation and cellular stress. The following diagram illustrates a general workflow for identifying potential protein targets of a small molecule like this compound, a crucial step in elucidating its signaling pathway.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and a framework for investigating its biological activities. The detailed data and protocols presented herein are intended to support further research and development efforts in the fields of natural product chemistry and pharmacology.

References

Bioavailability and Pharmacokinetics of Eleutheroside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside D, also known as Liriodendrin, is a lignan diglycoside found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). It is an optical isomer of Eleutheroside E and is considered one of the principal bioactive constituents responsible for the adaptogenic and various pharmacological activities of these plants, including anti-inflammatory and hypoglycemic effects.[1] A thorough understanding of the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound. Due to the limited direct pharmacokinetic data available for this compound, this guide also incorporates data from its optical isomer, Eleutheroside E, to provide a more complete picture, with the clear delineation that these are distinct molecules. This document details experimental methodologies, presents quantitative data in a structured format, and visualizes relevant biological pathways to support further research and development.

Bioavailability and Pharmacokinetics

Direct and comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently scarce in publicly available literature. However, studies on its optical isomer, Eleutheroside E, and related compounds provide valuable insights.

Absorption

The oral bioavailability of Eleutheroside E in rats has been reported, and due to their structural similarity, it can be cautiously inferred that this compound may exhibit comparable absorption characteristics.

Table 1: Oral Bioavailability of Eleutheroside E in Rats

| Compound | Animal Model | Dosage | Bioavailability (%) |

| Eleutheroside E | Rat | Not Specified | 3.82 ± 0.86 |

Data for Eleutheroside E is presented as a surrogate for this compound due to the lack of direct data. Isomeric differences may lead to variations in bioavailability.

Studies on liriodendrin (this compound) suggest that it is absorbed after oral administration, as evidenced by its in vivo anti-inflammatory and antinociceptive effects in animal models.[2] The primary mechanism of absorption for many lignan glycosides involves passive diffusion across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, can be employed to investigate the permeability of this compound.

Distribution

Following absorption, this compound is expected to be distributed throughout the body. Studies on the tissue distribution of Eleutheroside E in rats after intravenous administration of an Eleutherococcus injection revealed its presence in the liver, kidney, spleen, and heart.[3] It is plausible that this compound follows a similar distribution pattern.

Metabolism

In vivo and in vitro studies indicate that this compound (liriodendrin) undergoes significant metabolism. After oral administration, it is suggested to be hydrolyzed to its aglycone, (+)-syringaresinol, which is considered a primary active metabolite.[2] Furthermore, studies with human intestinal bacteria have shown that liriodendrin is metabolized to (+)-syringaresinol-β-D-glucopyranoside and subsequently to (+)-syringaresinol.[4][5]

The metabolism of the related compound, Eleutheroside E, has been shown to involve cytochrome P450 enzymes, with weak inhibition of CYP2C9 and CYP2E1 observed in rat liver microsomes.[6]

Excretion

The primary routes of excretion for this compound and its metabolites have not been definitively established. Generally, lignan metabolites are excreted in both urine and feces.

Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of Eleutheroside E in Rats (Oral Administration)

| Parameter | Isolated Eleutheroside E | Eleutheroside E in Water Extract |

| Tmax (h) | 0.42 ± 0.14 | 2.75 ± 2.17 |

| Cmax (µg/L) | 91.33 ± 12.53 | 75.50 ± 26.62 |

| t1/2 (h) | 1.13 ± 0.43 | 1.49 ± 0.18 |

| AUC0-∞ (µg·h/L) | 135.19 ± 32.27 | 375.14 ± 87.90 |

Data derived from studies on Eleutheroside E. These values should be interpreted with caution as they may not be directly transferable to this compound.

Experimental Protocols

Detailed experimental protocols from the specific pharmacokinetic studies cited for Eleutheroside E were not available. Therefore, this section provides representative, detailed methodologies for key experiments used in pharmacokinetic and bioavailability research, based on established practices.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.

Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment with free access to water.

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose (e.g., 50 mg/kg).

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Sample Analysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if intravenous data is available) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

In Vivo Pharmacokinetic Study Workflow

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer with well-developed tight junctions.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

Transport Experiment:

-

The culture medium is removed from the apical (AP) and basolateral (BL) sides of the Transwell inserts and the monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (this compound) at a known concentration is added to the donor chamber (AP side for absorption studies, BL side for efflux studies).

-

Samples are collected from the receiver chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Caco-2 Permeability Assay Workflow

Analytical Method: LC-MS/MS for Quantification in Plasma

This protocol describes a general method for the quantification of this compound in plasma.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in negative or positive ion mode. Specific transitions for this compound and the internal standard need to be optimized.

Signaling Pathways

This compound (liriodendrin) and its isomer Eleutheroside E have been shown to modulate several key signaling pathways, which likely contribute to their pharmacological effects.

NF-κB Signaling Pathway

Liriodendrin has been reported to inhibit the activation of the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition by liriodendrin likely underlies its anti-inflammatory properties. Liriodendrin can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Inhibition of NF-κB Pathway by Liriodendrin

Heat Shock Factor 1 (HSF1) Activation

Liriodendrin has been identified as an agonist of Heat Shock Factor 1 (HSF1). HSF1 is a transcription factor that regulates the expression of heat shock proteins (HSPs), which are crucial for cellular protection against stress. Activation of HSF1 by liriodendrin can lead to a cytoprotective response.

Activation of HSF1 by Liriodendrin

Conclusion

The bioavailability and pharmacokinetic profile of this compound (liriodendrin) are not yet fully characterized. The available data, primarily from its optical isomer Eleutheroside E and in vitro studies, suggest that it is orally absorbed and undergoes significant metabolism to its active aglycone, syringaresinol. The lack of direct in vivo pharmacokinetic data for this compound represents a significant knowledge gap that needs to be addressed to support its clinical development. Future research should focus on conducting comprehensive ADME studies in relevant animal models to determine its precise pharmacokinetic parameters and to further elucidate its metabolic pathways and excretion routes. The provided experimental protocols and information on its molecular targets offer a foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of eleutheroside E and eleutheroside B in rat plasma and tissue by high-performance liquid chromatography using solid-phase extraction and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of liriodendrin and syringin by human intestinal bacteria and their relation to in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Eleutheroside D from Eleutherococcus senticosus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant rich in a variety of bioactive compounds, including a group of phenylpropanoid derivatives known as eleutherosides. Among these, Eleutheroside D is a significant component, recognized for its potential pharmacological activities.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from the roots and rhizomes of E. senticosus. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for laboratory applications.

Eleutherosides are broadly classified into different groups based on their chemical structures.[2] this compound, along with Eleutheroside E, belongs to the lignan glycoside category.[2][3] The effective extraction and isolation of this compound are crucial for further pharmacological investigation and potential drug development.

Extraction Protocols

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods like ultrasound-assisted extraction. Eleutherosides, being hydrophilic, are typically extracted using polar solvents such as water, ethanol, or methanol.[4]

Conventional Solvent Extraction

This method involves the use of solvents at elevated temperatures to extract the target compounds.

Protocol:

-

Sample Preparation: The roots and rhizomes of E. senticosus are air-dried and ground into a fine powder (e.g., 50-mesh sieve).[5]

-

Extraction:

-

Mix the powdered plant material with 50% ethanol at a solid-to-liquid ratio of 1:1.5 (g/mL).[5]

-

Alternatively, for a higher yield of total eleutherosides, a 70% ethanol solution with a material-to-liquid ratio of 1:6 can be used.[4]

-

Soak the mixture for 5 hours at room temperature or extract at a temperature of 80°C.[4][5]

-

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Concentration: Concentrate the filtrate using a rotary vacuum evaporator at 50°C.[5]

-

Drying: Lyophilize the concentrated extract to obtain a dry powder.[5]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls, thereby improving solvent penetration.

Protocol:

-

Sample Preparation: Prepare the plant material as described in the conventional solvent extraction method.

-

Extraction:

-

Mix the powdered material with the chosen solvent (e.g., 75% methanol) at a specified liquid-to-solid ratio (e.g., 20 mL/g).[6][7]

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasonic irradiation at a power of 250 W for approximately 40 minutes.[6][8]

-

The extraction can be performed at room temperature.[7]

-

-

Post-Extraction: Follow the filtration, concentration, and drying steps as outlined in the conventional method.

Purification Protocol

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds. Macroporous resin chromatography is an effective technique for this purpose.

Protocol:

-

Resin Selection and Preparation:

-

Select a suitable macroporous resin (e.g., HPD100C) based on its adsorption and desorption characteristics for the target eleutherosides.[9]

-

Pre-treat the resin according to the manufacturer's instructions.

-

-

Adsorption:

-

Dissolve the crude extract in deionized water to a specific concentration.

-

Load the sample solution onto the packed resin column at a flow rate of approximately 2 bed volumes (BV)/h.[9]

-

-

Washing: Wash the column with deionized water to remove impurities.

-

Desorption (Elution):

-

Final Processing: Concentrate the eluate under vacuum and then lyophilize to obtain the purified this compound fraction.[9]